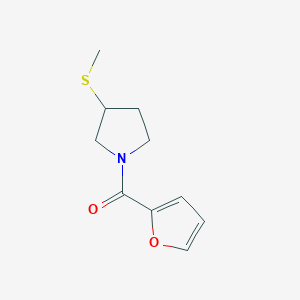

Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone

Description

Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a 3-(methylthio)pyrrolidine ring. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogues offer insights into reactivity, physicochemical properties, and biological relevance.

Properties

IUPAC Name |

furan-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14-8-4-5-11(7-8)10(12)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKGYWBXQUKHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the formation of the furan ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The methylthio group can be introduced through nucleophilic substitution reactions, and the pyrrolidinylmethanone moiety can be formed through amide bond formation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|---|

| Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone (Target) | Pyrrolidine + Furan | 3-(Methylthio) on pyrrolidine | Not reported | Lipophilic due to -SCH₃; potential for enhanced membrane permeability | N/A |

| (3-(Furan-2-yl)-1H-pyrazol-1-yl)(pyrrolidin-1-yl)methanone (12o) | Pyrazole + Pyrrolidine + Furan | Pyrazole ring | Not reported | Amorphous solid; synthesized via DBU/THF-mediated coupling (94% yield) | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine + Furan | 4-Aminophenyl on piperazine | Not reported | Basic piperazine; amino group enhances solubility and bioactivity | |

| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | Pyrrolidine + Thiophene | 3-Hydroxy on pyrrolidine; methylthio | 340.37 (analogue) | Stereospecific (R-configuration); hydroxyl group enables hydrogen bonding | |

| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)methanone | Dihydropyrazole + Furan + Benzodioxol | Benzodioxol substituent | Not reported | Antimicrobial activity reported; synthesized via benzoyl chloride coupling |

Key Observations:

- Pyrrolidine vs. Pyrazole-containing analogues () may exhibit varied electronic properties due to aromaticity.

- Substituent Effects: The methylthio group (-SCH₃) in the target compound enhances lipophilicity compared to hydroxyl (-OH) in or amino (-NH₂) in , which improve aqueous solubility.

- Heterocyclic Variations : Replacing furan with thiophene (as in ) alters electronic density and metabolic stability.

Physicochemical Properties

- Lipophilicity: Methylthio (-SCH₃) > methylthiophene () > hydroxyl (-OH) > amino (-NH₂).

- Stereochemical Influence : The R-configuration in underscores the importance of stereochemistry in receptor binding, a factor unexplored for the target compound.

Biological Activity

Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a furan ring and a pyrrolidine moiety with a methylthio group. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 215.29 g/mol |

| CAS Number | 1858897-49-0 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. Additionally, this compound has shown potential in inhibiting tumor growth in animal models, further supporting its therapeutic potential in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The unique structural features of the compound allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Exhibited significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 μg/mL.

- Cytotoxicity : Demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 μM.

- Mechanistic Insights : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | 5 - 15 |

| (5-Bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone | Anticancer | 8 - 20 |

| (5-Chlorofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone | Antimicrobial | 10 - 30 |

This table illustrates that while similar compounds also exhibit biological activities, this compound shows promising efficacy at lower concentrations.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited Staphylococcus aureus growth at a concentration of 20 μg/mL.

- Cancer Cell Line Study : In vitro experiments on MCF7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 10 μM) after 48 hours.

These findings underscore the compound's potential as a therapeutic agent in both antimicrobial and anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.